Cas no 1470541-73-1 (ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate)

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is a brominated thiophene derivative featuring an α-ketoester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and pharmaceutical precursors. The presence of both bromine and methyl substituents on the thiophene ring enhances its reactivity, enabling selective cross-coupling reactions such as Suzuki or Stille couplings. The α-ketoester moiety offers additional functionalization potential, including nucleophilic additions or reductions. Its well-defined structure and stability make it suitable for applications in medicinal chemistry and materials science. The compound is typically handled under standard laboratory conditions, with purity verified by spectroscopic methods.
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate structure
1470541-73-1 structure
Product Name:ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
CAS No:1470541-73-1
MF:C9H9BrO3S
MW:277.134960889816
CID:5252324
Update Time:2025-05-22

ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
    • Inchi: 1S/C9H9BrO3S/c1-3-13-9(12)7(11)8-6(10)4-5(2)14-8/h4H,3H2,1-2H3
    • InChI Key: LYQCWMADQLRCEM-UHFFFAOYSA-N
    • SMILES: C(C1SC(C)=CC=1Br)(=O)C(=O)OCC

ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AX47559-50mg
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
50mg
$115.00 2024-04-20
A2B Chem LLC
AX47559-100mg
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
100mg
$154.00 2024-04-20
A2B Chem LLC
AX47559-250mg
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
250mg
$206.00 2024-04-20
A2B Chem LLC
AX47559-500mg
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
500mg
$362.00 2024-04-20
A2B Chem LLC
AX47559-1g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
1g
$471.00 2024-04-20
Enamine
EN300-385283-0.05g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
0.05g
$76.0 2024-06-05
Enamine
EN300-385283-0.1g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
0.1g
$113.0 2024-06-05
Enamine
EN300-385283-0.25g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
0.25g
$162.0 2024-06-05
Enamine
EN300-385283-0.5g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
0.5g
$310.0 2024-06-05
Enamine
EN300-385283-1.0g
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
1470541-73-1 95%
1.0g
$414.0 2024-06-05

Additional information on ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate

Ethyl 2-(3-Bromo-5-Methylthiophen-2-yl)-2-Oxoacetate: A Comprehensive Overview

Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate, also known by its CAS number 1470541-73-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of esters and features a thiophene ring, which contributes to its unique chemical properties. The molecule consists of a thiophene moiety substituted with bromine and methyl groups, connected via an ethoxy group to a ketone functionality. This combination makes it an interesting target for both academic and industrial research.

The synthesis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate typically involves multi-step reactions, often starting from simpler thiophene derivatives. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, leveraging catalytic methods and green chemistry principles. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the thiophene ring and its substituents.

One of the most notable applications of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is in the field of drug discovery. The thiophene moiety is known for its ability to modulate biological activities, making this compound a valuable intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a precursor for developing anti-inflammatory agents and antioxidants. Additionally, its ketone functionality allows for further functionalization, enabling the creation of diverse pharmacophores.

In materials science, ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has shown promise as a building block for advanced materials such as organic semiconductors and light-emitting polymers. The bromine substituent on the thiophene ring can act as a directing group for subsequent reactions, facilitating the incorporation of other functional groups that enhance material properties. Recent research has demonstrated its utility in constructing conjugated systems with improved electronic properties.

Another area where this compound has gained attention is in catalysis. The combination of electron-withdrawing groups (such as bromine) and electron-donating groups (such as methyl) on the thiophene ring creates a unique electronic environment that can be exploited in catalytic cycles. For example, it has been used as a ligand in transition metal-catalyzed reactions, where it enhances the activity and selectivity of the catalysts.

From an environmental perspective, ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has been studied for its biodegradability and potential impact on ecosystems. Recent eco-toxicological assessments have provided insights into its behavior under various environmental conditions, which is crucial for ensuring sustainable practices in its production and application.

In conclusion, ethyl 2-(3-bromo-5-methylthiophen-2-y l)-2-o xoacetate (CAS No: 1470541 -73 -1) is a multifaceted compound with diverse applications across chemistry. Its unique structure and reactivity make it an invaluable tool in drug discovery, materials science, catalysis, and environmental studies. As research continues to uncover new possibilities for this compound, it is poised to play an even more significant role in advancing chemical science.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd